1-(5-Bromopyrimidin-2-yl)-1,4-diazepane

Beschreibung

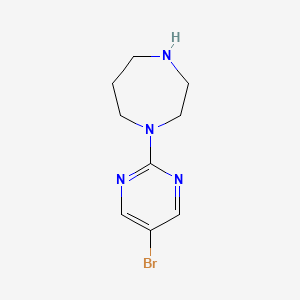

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN4/c10-8-6-12-9(13-7-8)14-4-1-2-11-3-5-14/h6-7,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAYYTATJMNDJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375498 | |

| Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849021-44-9 | |

| Record name | 1-(5-Bromo-2-pyrimidinyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849021-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-bromopyrimidin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Bromopyrimidin-2-yl)[1,4]diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Bromopyrimidin 2 Yl 1,4 Diazepane and Its Analogues

Strategies for Pyrimidine (B1678525) Ring Functionalization

Approaches to 5-Bromopyrimidine (B23866) Synthesis

The direct bromination of the pyrimidine ring is a common approach to introduce a bromine atom at the 5-position. This electrophilic substitution is often carried out using elemental bromine in a suitable solvent.

A key intermediate in many synthetic routes is 2-hydroxy-5-bromopyrimidine. This can be synthesized by the bromination of 2-hydroxypyrimidine (B189755). For instance, treating 2-hydroxypyrimidine with bromine in an aqueous medium can yield the desired product. Another method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Hydroxypyrimidine | Br₂ / H₂O | 70-80°C | 2-Hydroxy-5-bromopyrimidine | Moderate |

| 2-Hydroxypyrimidine | HBr / H₂O₂ | Heating | 2-Hydroxy-5-bromopyrimidine | Good |

| 2-Aminopyrimidine (B69317) | N-Bromosuccinimide (NBS) / Acetonitrile | Room Temperature | 2-Amino-5-bromopyrimidine (B17363) | High |

To facilitate the subsequent coupling with the 1,4-diazepane ring, the 2-position of the 5-bromopyrimidine must be activated with a suitable leaving group, typically a halogen. This is often achieved by converting 2-hydroxy-5-bromopyrimidine into 5-bromo-2-chloropyrimidine (B32469) using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Substitution

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides with amines, including cyclic amines like 1,4-diazepane.

In the context of synthesizing 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, a 2-halo-5-bromopyrimidine (where the halogen at the 2-position is typically bromine or chlorine) can be reacted with a mono-protected 1,4-diazepane, such as N-Boc-1,4-diazepane. The use of a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the formation of the desired C-N bond. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Product |

| 2-Bromo-5-bromopyrimidine | N-Boc-1,4-diazepane | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 °C | 1-(5-Bromopyrimidin-2-yl)-4-Boc-1,4-diazepane |

| 2-Chloro-5-bromopyrimidine | N-Boc-1,4-diazepane | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | Reflux | 1-(5-Bromopyrimidin-2-yl)-4-Boc-1,4-diazepane |

Nucleophilic Aromatic Substitution in Pyrimidine Chemistry

Nucleophilic aromatic substitution (SNAr) is another fundamental strategy for the functionalization of electron-deficient aromatic rings like pyrimidine. The presence of two nitrogen atoms in the pyrimidine ring withdraws electron density, making the carbon atoms susceptible to nucleophilic attack, especially at the 2-, 4-, and 6-positions when a good leaving group is present.

The synthesis of this compound can be achieved via an SNAr reaction between 2-chloro-5-bromopyrimidine and a mono-protected 1,4-diazepane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent can influence the reaction rate, with polar aprotic solvents often being preferred.

| Electrophile | Nucleophile | Base | Solvent | Temperature | Product |

| 2-Chloro-5-bromopyrimidine | N-Boc-1,4-diazepane | K₂CO₃ | Ethanol | Reflux | 1-(5-Bromopyrimidin-2-yl)-4-Boc-1,4-diazepane |

| 2-Chloro-5-bromopyrimidine | N-Boc-1,4-diazepane | Et₃N | DMF | 80 °C | 1-(5-Bromopyrimidin-2-yl)-4-Boc-1,4-diazepane |

Synthesis of the 1,4-Diazepane Heterocycle

The 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. Its synthesis often requires strategies to control the regioselectivity of bond formation and to manage the reactivity of the two nitrogen atoms.

Preparation of N-Protected 1,4-Diazepane Intermediates

To achieve mono-substitution of the pyrimidine ring onto the 1,4-diazepane nucleus, it is essential to use a protecting group strategy. One of the nitrogen atoms of the diazepine (B8756704) is temporarily blocked, allowing the other to react with the pyrimidine electrophile. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

N-Boc-1,4-diazepane is a commercially available and widely used intermediate. Its synthesis can be achieved by reacting 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The Boc group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

| Amine | Protecting Group Reagent | Base | Solvent | Product |

| 1,4-Diazepane | Di-tert-butyl dicarbonate (Boc₂O) | Et₃N | Dichloromethane | N-Boc-1,4-diazepane |

| 1,4-Diazepane | Benzyl (B1604629) chloroformate (CbzCl) | NaHCO₃ | Dioxane/Water | N-Cbz-1,4-diazepane |

Following the successful coupling of the N-protected 1,4-diazepane with the 5-bromopyrimidine moiety, the protecting group is removed to yield the final product, this compound.

Ring-Closing Strategies for Diazepane Formation

The formation of the seven-membered 1,4-diazepane ring can be accomplished through various ring-closing strategies, typically involving the formation of two new C-N bonds. One common approach is the condensation of a 1,2-diamine, such as ethylenediamine, with a three-carbon dielectrophile, such as 1,3-dihalopropane.

Another versatile method involves the intramolecular cyclization of an acyclic precursor containing two nitrogen atoms separated by a suitable carbon chain. For example, a diamine can be reacted with a bifunctional reagent to form an open-chain intermediate, which then undergoes an intramolecular nucleophilic substitution to form the diazepine ring. Reductive amination of a dicarbonyl compound with a diamine can also be employed to construct the heterocyclic core.

| Reactant 1 | Reactant 2 | Method | Product |

| Ethylenediamine | 1,3-Dibromopropane | High dilution condensation | 1,4-Diazepane |

| N,N'-Ditosylethylenediamine | 1,3-Dihalopropane | Intramolecular cyclization followed by deprotection | 1,4-Diazepane |

| Acyclic diamino ketone | - | Intramolecular reductive amination | Substituted 1,4-diazepane |

Coupling Reactions for Constructing the this compound Core

The principal approach for synthesizing the this compound scaffold is through the nucleophilic aromatic substitution reaction. This typically involves the reaction of a suitably activated pyrimidine derivative, such as 2-chloro-5-bromopyrimidine, with 1,4-diazepane. The electron-deficient nature of the pyrimidine ring, further activated by the halogen substituent at the 2-position, facilitates the attack by the secondary amine of the diazepane ring.

A common experimental procedure involves the reaction of 2-chloro-5-bromopyrimidine with an excess of 1,4-diazepane. The reaction is often carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like N,N-dimethylformamide (DMF), and may be heated to drive the reaction to completion. The use of a base, such as triethylamine (B128534) or potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction.

Table 1: Key Starting Materials for the Synthesis of this compound

| Compound Name | Role in Synthesis |

| 2-Chloro-5-bromopyrimidine | Pyrimidine source, electrophile |

| 1,4-Diazepane | Diazepane source, nucleophile |

Amidation and Related Bond-Forming Reactions

While direct nucleophilic aromatic substitution is the most direct route, alternative strategies involving amidation-type reactions can be envisaged, particularly for the synthesis of analogues where the diazepane ring is introduced via a different linkage. However, for the direct formation of the C-N bond between the pyrimidine C2 position and the diazepane nitrogen, amidation is not the primary method. Instead, the bond is formed through the aforementioned substitution reaction.

Utilization of Specific Coupling Reagents (e.g., EDC.HCl)

Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) are typically used to facilitate the formation of amide bonds from carboxylic acids and amines. In the context of the direct synthesis of this compound via nucleophilic aromatic substitution, EDC.HCl is not directly applicable as there is no carboxylic acid functionality involved in the key bond-forming step.

Synthetic Routes to Substituted this compound Derivatives

Synthesis of N-Methylated Diazepane Analogues

The N-methylated analogue, 1-(5-bromopyrimidin-2-yl)-4-methyl-1,4-diazepane, is a key derivative. smolecule.com The synthesis of this compound can be achieved through two primary routes:

Direct Coupling with N-Methyl-1,4-diazepane: This method involves the direct reaction of 2-chloro-5-bromopyrimidine with 1-methyl-1,4-diazepane. The reaction conditions are similar to those used for the synthesis of the parent compound, typically involving a solvent and a base to facilitate the nucleophilic aromatic substitution.

Post-synthetic Methylation: Alternatively, the parent compound, this compound, can be synthesized first and then subsequently methylated. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to deprotonate the secondary amine of the diazepane ring. Reductive amination using formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-methylation.

Table 2: Comparison of Synthetic Routes to 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane

| Route | Starting Materials | Key Transformation |

| Direct Coupling | 2-Chloro-5-bromopyrimidine, 1-Methyl-1,4-diazepane | Nucleophilic Aromatic Substitution |

| Post-synthetic Methylation | This compound, Methylating Agent | N-Alkylation |

Diversification of the Diazepane Moiety

Further diversification of the this compound scaffold can be achieved by introducing various substituents on the second nitrogen atom of the diazepane ring. This is typically accomplished by reacting the parent compound with a range of electrophiles.

Common strategies for diversification include:

Alkylation: Reaction with various alkyl halides (e.g., ethyl iodide, benzyl bromide) in the presence of a base to introduce different alkyl groups.

Acylation: Reaction with acyl chlorides or acid anhydrides to form amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamide analogues.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce more complex substituted alkyl groups.

These diversification strategies allow for the generation of a library of compounds with varied physicochemical properties, which is crucial for structure-activity relationship studies in drug discovery.

Structural Modification and Analogue Design in the 1 5 Bromopyrimidin 2 Yl 1,4 Diazepane Series

Systematic Variation of the Pyrimidine (B1678525) Ring Substituents

The pyrimidine ring is a key component of the 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane scaffold, and its substitution pattern plays a crucial role in the biological activity of these compounds. Modifications at the 5- and 2-positions have been a primary focus of research.

Investigating the Role of Bromine at the 5-Position

The bromine atom at the 5-position of the pyrimidine ring is a critical feature of the parent compound. Its electron-withdrawing nature and its potential to form halogen bonds can significantly influence the molecule's interaction with biological targets. The replacement of this bromine atom with other functional groups, a strategy known as bioisosteric replacement, has been explored to modulate the compound's properties. cambridgemedchemconsulting.comjocpr.com

Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to comparable biological activities. cambridgemedchemconsulting.com The objective of such replacements is to create new molecules with similar or improved biological properties, potentially with attenuated toxicity or altered pharmacokinetic profiles. cambridgemedchemconsulting.com For instance, the replacement of a bromine atom with other halogens like chlorine or fluorine, or with small alkyl groups such as methyl, can provide insights into the steric and electronic requirements for activity. While specific studies on the bioisosteric replacement of the 5-bromo group on the 1-(pyrimidin-2-yl)-1,4-diazepane scaffold are not extensively documented in publicly available literature, the principles of bioisosterism suggest that such modifications could lead to analogues with fine-tuned activities. cambridgemedchemconsulting.com

Derivatization of the 1,4-Diazepane Ring System

The 1,4-diazepane ring offers multiple avenues for structural diversification, including substitution on the nitrogen atoms and the introduction of stereocenters within the seven-membered ring.

Exploration of N-Substituents on the Diazepane Moiety

The secondary amine in the 1,4-diazepane ring is a prime location for introducing a wide variety of substituents. This has been a common strategy to explore the chemical space around the core scaffold and to modulate the physicochemical properties of the resulting analogues. For example, the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane has been reported, where a methyl group is introduced at the 4-position of the diazepane ring. smolecule.com This modification can impact properties such as lipophilicity and basicity, which in turn can affect the compound's pharmacokinetic profile.

Further derivatization through N-acylation or N-alkylation can introduce a wide array of functional groups. nih.gov For instance, N-acylation with various acyl chlorides can introduce amide functionalities, while reductive amination can be used to introduce diverse alkyl and arylalkyl groups. nih.gov These modifications can lead to compounds with altered solubility, metabolic stability, and target-binding affinities.

Below is a table of representative N-substituted analogues of this compound.

| Compound ID | R-Group at N4 | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | H | C9H12BrN4 | 256.12 |

| 2 | Methyl | C10H15BrN4 | 271.16 smolecule.com |

| 3 | Ethyl | C11H17BrN4 | 285.18 |

| 4 | Isopropyl | C12H19BrN4 | 299.21 |

| 5 | Benzyl (B1604629) | C16H19BrN4 | 347.26 |

| 6 | Acetyl | C11H14BrN4O | 298.16 |

| 7 | Benzoyl | C16H16BrN4O | 359.23 |

Introduction of Chiral Centers within the Diazepane Scaffold

The introduction of chiral centers into the 1,4-diazepane ring can lead to enantiomers with distinct biological activities and pharmacological profiles. The synthesis of enantiopure 1,4-diazepane derivatives is an active area of research. nih.gov Chiral 1,4-diazepanes can be synthesized through various methods, including the use of chiral starting materials or through asymmetric synthesis. wur.nl For instance, enantiopure 1,2-diamines can be used as precursors to construct the chiral diazepine (B8756704) ring. nih.gov

Scaffold Hopping and Related Heterocyclic Analogues

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a different, often isosteric, scaffold while maintaining similar biological activity. nih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. pharmablock.com

For the this compound series, scaffold hopping could involve replacing either the pyrimidine or the 1,4-diazepane ring with other heterocyclic systems. For example, the pyrimidine ring could be replaced by other diazines like pyrazine (B50134) or pyridazine, or by five-membered heterocycles such as pyrazole (B372694) or triazole. nih.govnih.gov Similarly, the 1,4-diazepane ring could be replaced by other cyclic amines like piperazine (B1678402) or homopiperazine.

In the context of kinase inhibitors, where pyrimidine scaffolds are common, hopping to a pyrimido-diazepine scaffold has been reported as a strategy to mimic adenine (B156593) and achieve potent inhibitory activity. nih.gov This suggests that the this compound core could serve as a starting point for designing novel kinase inhibitors through scaffold hopping. pharmablock.comnih.gov For example, replacing the pyrimidine with a pyrazole could lead to novel pyrazole-based analogues with potentially different biological activities. nih.govresearchgate.netmdpi.com

Below is a table illustrating potential scaffold hopping strategies from the parent compound.

| Original Scaffold | Hopped Scaffold Example | Potential New Heterocycle |

| This compound | 1-(3-Bromo-1H-pyrazol-5-yl)-1,4-diazepane | Pyrazole |

| This compound | 2-(1,4-Diazepan-1-yl)-5-bromopyrazine | Pyrazine |

| This compound | 1-(5-Bromopyrimidin-2-yl)piperazine | Piperazine |

| This compound | 4-(5-Bromopyrimidin-2-yl)morpholine | Morpholine |

| This compound | 1-(5-Bromo-1,2,4-triazol-3-yl)-1,4-diazepane | 1,2,4-Triazole |

Comparison with Pyridyl-Diazepane Hybrids

While direct comparative studies on the this compound and its direct pyridyl analogue are not extensively detailed in publicly available literature, general principles of bioisosterism allow for predictive analysis. Pyridine (B92270), being less electron-deficient than pyrimidine, can alter the molecule's polarity and basicity. This, in turn, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific receptors or enzymes.

In a broader context, the bioisosteric replacement of a pyrimidine with a pyridine has been shown to modulate the activity of various classes of compounds. For instance, studies on nicotinic acetylcholine (B1216132) receptor (nAChR) ligands demonstrated that such a replacement in pyridotropanes led to a notable decrease in affinity for the α4β2 subtype. nih.gov This highlights the sensitivity of receptor-ligand interactions to the electronic nature of the aromatic system.

The potential impact of this substitution on the this compound series would be highly dependent on the specific biological target and the nature of the binding pocket. A comprehensive comparative analysis would necessitate the synthesis and parallel biological evaluation of both the pyrimidinyl and pyridyl series.

Table 1: Physicochemical Property Comparison of Pyrimidine and Pyridine

| Property | Pyrimidine | Pyridine |

| Molecular Formula | C4H4N2 | C5H5N |

| Molecular Weight | 80.09 g/mol | 79.10 g/mol |

| pKa (of conjugate acid) | 1.3 | 5.25 |

| Dipole Moment | 2.33 D | 2.2 D |

| Hydrogen Bond Acceptors | 2 | 1 |

Exploration of Diazaspirocyclic Derivatives

To address the conformational flexibility inherent in the 1,4-diazepane ring, the design and synthesis of diazaspirocyclic derivatives present a compelling strategy. The introduction of a spirocyclic junction can lock the seven-membered ring into a more defined conformation, potentially leading to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target.

The construction of diazaspirocyclic systems from 1,4-diazepane scaffolds is a recognized approach in medicinal chemistry to explore novel chemical space and improve pharmacological properties. While specific research on diazaspirocyclic derivatives of this compound is not prominently featured in the available literature, the general principles of this design strategy are well-established.

A systematic exploration would involve the synthesis of a library of diazaspirocyclic analogues with varying ring sizes and substitution patterns on the spirocyclic portion. This would allow for a detailed structure-activity relationship (SAR) study to identify optimal conformational constraints for the desired biological activity.

Table 2: Potential Diazaspirocyclic Scaffolds Derived from 1,4-Diazepane

| Spirocyclic System | Potential Synthetic Precursor | Key Structural Feature |

| Azaspiro[3.5]nonane | Substituted 1,4-diazepane | Fused cyclobutane (B1203170) ring |

| Diazaspiro[4.5]decane | Substituted 1,4-diazepane | Fused cyclopentane (B165970) ring |

| Diazaspiro[5.5]undecane | Substituted 1,4-diazepane | Fused cyclohexane (B81311) ring |

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidating the Influence of Pyrimidine (B1678525) Substituents on Biological Function

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. researchgate.netsjomr.org.inresearchgate.netnih.gov The nature, position, and electronic properties of substituents on the pyrimidine ring can dramatically influence the compound's interaction with biological targets.

Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. In the case of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, the bromine atom at the 5-position of the pyrimidine ring is expected to have a significant impact on its biological profile.

The introduction of a halogen, such as bromine, can enhance the compound's ability to form halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's active site. This can lead to increased binding affinity and potency. Furthermore, the electron-withdrawing nature of bromine can influence the electron distribution within the pyrimidine ring, potentially affecting its pKa and hydrogen bonding capabilities.

Studies on related heterocyclic compounds have demonstrated that the position of halogenation is critical for activity. For instance, in a series of EGFR inhibitors with a pyrrolo[2,3-d]pyrimidine core, the presence of a halogen was found to be highly beneficial for potent inhibitory activity. frontiersin.org While direct experimental data for this compound is not available, a hypothetical SAR table can be constructed based on general principles observed in similar pyrimidine derivatives.

| Substituent at Position 5 | Expected Impact on Lipophilicity | Potential for Halogen Bonding | Hypothetical Impact on Biological Activity |

|---|---|---|---|

| -H | Baseline | None | Baseline |

| -F | Increased | Weak | Potentially Increased |

| -Cl | Significantly Increased | Moderate | Likely Increased |

| -Br | Highly Increased | Strong | Potentially Maximized |

| -I | Very Highly Increased | Very Strong | Variable, potential for steric hindrance |

The linkage of the 1,4-diazepane ring to the pyrimidine core occurs via a secondary amine at the 2-position of the pyrimidine. The nitrogen atoms in both the pyrimidine and diazepane rings can act as hydrogen bond acceptors, while the N-H group of the diazepane can serve as a hydrogen bond donor, facilitating crucial interactions with target proteins.

The electronic character of the pyrimidine ring, influenced by the bromo substituent, will modulate the basicity of the nitrogen atoms and their propensity to engage in hydrogen bonding. In studies of 2-aminopyrimidine (B69317) derivatives, the nature of the amine substituent has been shown to be a key determinant of biological activity. mdpi.com For instance, the steric bulk and flexibility of the substituent can dictate the compound's ability to fit into a binding pocket.

In the context of this compound, the 1,4-diazepane moiety itself can be considered a significant "amine substituent." Its conformational flexibility allows it to adopt various shapes to optimize interactions with a target.

Conformational Analysis and Flexibility of the 1,4-Diazepane Ring

The seven-membered 1,4-diazepane ring possesses considerable conformational flexibility, which is a critical factor in its ability to interact with diverse biological targets. This flexibility allows the molecule to adopt a low-energy conformation that complements the topology of a protein's binding site.

NMR spectroscopy, X-ray crystallography, and molecular modeling studies on N,N-disubstituted-1,4-diazepane analogs have revealed that these rings can exist in various conformations, including chair, boat, and twist-boat forms. nih.gov The preferred conformation is influenced by the nature of the substituents on the nitrogen atoms. In some instances, an unexpected low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation has been observed. nih.gov

For this compound, the bulky and electron-rich 5-bromopyrimidinyl group attached to one of the diazepane nitrogens will significantly influence the conformational equilibrium of the seven-membered ring. The interplay between steric hindrance and potential intramolecular interactions will dictate the predominant conformation in solution and, ultimately, the bioactive conformation when bound to its target.

| Conformation | Relative Energy (Hypothetical) | Key Structural Features |

|---|---|---|

| Chair | Low | Staggered bonds, reduced torsional strain |

| Twist-Chair | Low-Medium | Intermediate between chair and boat |

| Boat | High | Eclipsed bonds, flagpole interactions |

| Twist-Boat | Medium | Reduced flagpole interactions compared to boat |

Molecular Docking and Computational Chemistry Investigations

Computational methods, particularly molecular docking and in silico screening, are invaluable tools for predicting and understanding the interactions of small molecules like this compound with their biological targets. mdpi.comnih.govremedypublications.commdpi.comnih.gov

Molecular docking simulations can predict the preferred orientation of this compound within the active site of a target protein. These models can identify key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic contacts, that contribute to binding affinity.

For this compound, it is anticipated that the pyrimidine ring would engage in π-π stacking interactions with aromatic residues in the binding pocket. The nitrogen atoms of the pyrimidine could act as hydrogen bond acceptors, while the bromine atom could form a halogen bond with a suitable electron donor. The 1,4-diazepane ring, in its lowest energy conformation, would likely occupy a hydrophobic pocket, with its nitrogen atoms also potentially forming hydrogen bonds.

In silico screening of virtual libraries of compounds based on the 1-(pyrimidin-2-yl)-1,4-diazepane scaffold can accelerate the discovery of new and more potent analogs. By systematically modifying the substituents on both the pyrimidine and diazepane rings and evaluating their predicted binding affinities, researchers can prioritize the synthesis of the most promising candidates.

Computational tools can also guide lead optimization by predicting how modifications will affect the compound's ADME (absorption, distribution, metabolism, and excretion) properties. For example, the lipophilicity introduced by the bromine atom can be fine-tuned by introducing other substituents to achieve a balance between potency and drug-like properties.

| Interaction Type | Potential Interacting Moiety on the Compound | Example Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Nitrogens, Diazepane Nitrogens | Serine, Threonine, Tyrosine |

| Hydrogen Bond (Donor) | Diazepane N-H | Aspartate, Glutamate |

| Halogen Bond | Bromine | Carbonyl oxygen of backbone or side chain |

| π-π Stacking | Pyrimidine Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Diazepane Ring, Pyrimidine Ring | Leucine, Isoleucine, Valine |

Mechanistic Insights from Related Pyrimidine and Diazepane Scaffolds

Due to the limited direct research on the specific molecular interactions of this compound, this section will explore the mechanistic insights that can be inferred from studies on related pyrimidine and diazepane scaffolds. By examining the structure-activity relationships (SAR) of analogous compounds, it is possible to hypothesize how the structural components of this compound might contribute to its biological activity.

Modulation of Enzyme Activity

The pyrimidine and diazepine (B8756704) cores are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a wide array of biological targets, including enzymes. nih.gov The specific substitutions on these rings play a crucial role in determining their inhibitory potency and selectivity.

Pyrimidine derivatives have been extensively studied as enzyme inhibitors. For instance, the substitution pattern on the pyrimidine ring is critical for the inhibition of dihydroorotate (B8406146) dehydrogenase (DHO-dehase), an enzyme involved in pyrimidine biosynthesis. nih.gov Studies have shown that intact amide and imide groups, along with a 6-carboxylic acid group on the pyrimidine ring, are essential for significant enzyme inhibition. nih.gov The nature and position of substituents can also dramatically affect the inhibitory activity against other enzymes like glutathione (B108866) reductase. For example, the presence and location of amino and chloro groups on the pyrimidine ring significantly influence the inhibition of this enzyme. juniperpublishers.com Research on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) revealed that hydrophobicity and conformational restriction of substituents are key determinants of potency. acs.org

Similarly, the diazepane scaffold is a versatile template for designing enzyme inhibitors. Novel 1,4-diazepane derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. nih.gov In these compounds, the diazepane moiety is designed to interact with specific domains of the enzyme's active site. nih.gov Furthermore, diazepine-containing compounds have been successfully designed as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), demonstrating the utility of this scaffold in targeting kinases. ajol.info

| Compound Class | Target Enzyme | Key SAR Findings | Reference |

| Pyrimidine Analogs | Dihydroorotate Dehydrogenase | Intact amide/imide groups and a 6-carboxylic acid are crucial for inhibition. | nih.gov |

| Substituted Pyrimidines | Glutathione Reductase | Amino and chloro group substitutions enhance inhibitory activity. | juniperpublishers.com |

| Pyrimidine-4-carboxamides | NAPE-PLD | Hydrophobicity and conformational restriction of substituents increase potency. | acs.org |

| 1,4-Diazepane Derivatives | Factor Xa | The diazepane moiety interacts with the S4 aryl-binding domain. | nih.gov |

| Diazepino-quinolones | GSK-3β | The diazepine scaffold serves as a successful template for inhibitor design. | ajol.info |

Ligand Interactions with Receptor Sites (e.g., GPCRs, 5-HT2C)

The pyrimidine and diazepane scaffolds are also prevalent in ligands targeting G protein-coupled receptors (GPCRs), including the serotonin (B10506) 5-HT2C receptor. The unique geometry of the seven-membered diazepine ring allows it to fit into binding sites while providing a stable framework for functional groups that interact with specific amino acid residues, thereby enhancing affinity and selectivity. nih.gov

Research into pyrimidine derivatives has led to the identification of potent and selective 5-HT2C receptor agonists. mdpi.com Structure-activity relationship studies have demonstrated that subtle changes in substituents on the pyrimidine ring can significantly impact selectivity for 5-HT2C over other 5-HT receptor subtypes. researchgate.net For example, in a series of disubstituted pyrimidines, the introduction of a 1,4-diazepane ring at the 2-position of the pyrimidine core resulted in compounds with high binding affinity for the 5-HT2C receptor. mdpi.com

The benzodiazepine (B76468) scaffold, which is closely related to diazepanes, is well-known for its interaction with the GABA-A receptor, but diazepine-based compounds have also been developed as ligands for various GPCRs. nih.govibmmpeptide.com For instance, the introduction of a secondary amide into a tricyclic benzodiazepine scaffold yielded compounds with exceptional selectivity for the 5-HT2C receptor. researchgate.net Pyrimidine-based diazepine derivatives have also been synthesized and have shown potential as anxiolytic agents, likely through modulation of CNS receptors. alliedacademies.org

| Compound Scaffold | Receptor Target | Key Interaction Insights | Reference |

| Disubstituted Pyrimidines | 5-HT2C | A 1,4-diazepane at the 2-position of the pyrimidine led to high binding affinity (Ki values of 7.9 nM and 19.0 nM for lead compounds). | mdpi.com |

| Pyrimidine Derivatives | 5-HT2A / 5-HT2C | The nature of substituents on the pyrimidine ring dictates the binding affinity and selectivity for different 5-HT receptor subtypes. | nih.gov |

| Tricyclic Benzodiazepines | 5-HT2C | Introduction of a secondary amide substituent provided unprecedented selectivity for the 5-HT2C receptor. | researchgate.net |

| Diazepino[1,2-a]benzimidazoles | CNS Receptors | Combination of benzimidazole (B57391) and diazepine scaffolds results in compounds with significant anxiolytic effects. | mdpi.com |

Preclinical Biological Investigations and Potential Research Applications

Evaluation in Antiparasitic Drug Discovery Programs

The search for novel antiparasitic agents is a global health priority, particularly for combating neglected tropical diseases (NTDs) that affect over a billion people worldwide. frontiersin.orgnih.gov Drug discovery programs often screen heterocyclic compounds for potential therapeutic efficacy against various pathogens.

In Vitro Studies Against Neglected Tropical Disease Pathogens

While the diazepine (B8756704) scaffold is explored in medicinal chemistry, specific in vitro studies evaluating 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane against NTD pathogens have not been extensively reported in publicly available literature. However, the broader class of compounds containing nitrogen heterocycles is a focal point of antiparasitic research. For instance, different series of benzodiazepinediones have been identified as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Research into related structures demonstrates that small molecular changes can significantly impact antiparasitic potency, highlighting the importance of screening diverse chemical libraries. mdpi.comnih.gov

Preclinical Compound Optimization Strategies

In the context of drug discovery for NTDs, preclinical optimization is a critical step that aims to enhance a compound's potency, selectivity, and pharmacokinetic properties. frontiersin.org This process often involves synthesizing analogues of a lead compound to establish structure-activity relationships (SAR). For a molecule like this compound, optimization strategies could involve:

Modification of the Pyrimidine (B1678525) Ring: Replacing the bromine atom with other halogens or functional groups to modulate electronic properties and binding interactions.

Substitution on the Diazepane Ring: Introducing substituents on the diazepane nitrogen or carbon atoms to alter lipophilicity and conformation.

Bioisosteric Replacement: Exchanging the pyrimidine or diazepane rings with other heterocyclic systems to explore different structural spaces.

These strategies are guided by computational modeling and initial screening data to rationally design compounds with improved potential as drug candidates. nih.gov

Receptor Agonism/Antagonism Studies

The structural framework of this compound suggests potential interactions with various central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) receptors, which are common targets for diazepine-containing molecules. nih.gov

Investigations as Selective Serotonin Receptor Agonists (e.g., 5-HT2C)

The 5-HT2C receptor, a G protein-coupled receptor, is implicated in the regulation of mood, appetite, and other neurological processes. plos.orgmdpi.com Agonists of this receptor are of significant therapeutic interest. Research has shown that tricyclic diazepine scaffolds can yield highly selective 5-HT2C receptor agonists. nih.gov The selectivity of ligands for different serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, can be fine-tuned through structural modifications, including halogenation. nih.gov For example, studies on related chemical series have demonstrated that the presence of a chloro or bromo substituent can favor binding to the 5-HT2C receptor over the 5-HT2A subtype. nih.gov This suggests that the bromo-pyrimidine moiety in this compound could contribute to selective affinity for the 5-HT2C receptor.

Illustrative Functional Assay Data for a Hypothetical 5-HT2C Agonist

| Receptor | Assay Type | EC₅₀ (nM) | Selectivity vs. 5-HT2A | Selectivity vs. 5-HT2B |

|---|---|---|---|---|

| 5-HT2C | Calcium Flux | 15 | >150-fold | >200-fold |

| 5-HT2A | Calcium Flux | 2300 | - | - |

| 5-HT2B | Calcium Flux | 3150 | - | - |

General Receptor-Ligand Binding Affinity Assays

To determine the binding profile of a compound, receptor-ligand binding assays are routinely performed. nih.gov These assays measure the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Radioligand binding assays are a common method, where the test compound competes with a radiolabeled ligand known to bind to the target receptor. plos.orgnih.gov For the 5-HT2C receptor, a common radioligand is [³H]-mesulergine. plos.org The affinity of this compound for a panel of receptors would be required to fully characterize its selectivity and potential off-target effects.

Representative Binding Affinity Data for Serotonin Receptor Ligands

| Compound Class | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Diazepine Derivative | 5-HT2C | 5.2 |

| Diazepine Derivative | 5-HT2A | 89.7 |

| Aplysinopsin Derivative | 5-HT2C | 46 |

| Aplysinopsin Derivative | 5-HT2A | >10,000 |

Enzymatic Target Engagement Studies

Beyond receptor-mediated pathways, compounds can exert their biological effects by engaging with specific enzymes. Target engagement studies are crucial to confirm that a molecule interacts with its intended enzymatic target in a cellular or in vivo environment. nih.gov While specific enzymatic targets for this compound are not well-documented, the diazepane scaffold has been incorporated into molecules designed as enzyme inhibitors. For example, a series of 1,4-diazepane-2,5-diones were synthesized and evaluated as inhibitors of human chymase, a serine protease. nih.gov This indicates the versatility of the diazepane core in designing molecules that can fit into the active sites of enzymes. Determining whether this compound engages with any specific enzymatic targets would require broad screening across various enzyme families, such as kinases, proteases, or metabolic enzymes.

Screening for Enzyme Inhibition

There is no publicly available research detailing the screening of this compound for enzyme inhibition. As a result, no data on its inhibitory activity against specific enzymes, such as kinases, proteases, or other enzyme classes, can be provided. Consequently, no data tables summarizing such findings can be generated.

Characterization of Molecular Pathways

No studies have been published that characterize the effects of this compound on molecular pathways. Research into its potential modulation of signaling cascades, such as those involved in cell proliferation, apoptosis, or inflammation, has not been reported. Therefore, detailed research findings and corresponding data tables on its role in molecular pathway analysis are not available.

Advanced Research Methodologies and Future Perspectives

Analytical and Spectroscopic Characterization of 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of synthesized compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the atomic and molecular composition of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). nih.gov For derivatives of this compound, NMR provides unambiguous evidence for structural integrity by analyzing chemical shifts, signal multiplicities, and coupling constants. rsc.org

In a typical ¹H NMR spectrum of a 1,4-diazepane derivative, distinct signals would correspond to the protons on the pyrimidine (B1678525) ring and the diazepane ring. The aromatic protons on the bromopyrimidine moiety would appear in the downfield region, while the aliphatic protons of the seven-membered diazepane ring would resonate in the upfield region. Similarly, ¹³C NMR spectra provide information on the carbon framework of the molecule. mdpi.comresearchgate.net The analysis of these spectra allows for the complete assignment of all proton and carbon signals, thereby confirming the intended molecular structure.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Related 1,4-Benzodiazepine (B1214927) Derivative Note: This data is for a structurally related compound and serves as an example of the type of information obtained from NMR analysis. mdpi.com

| Signal Type | Chemical Shift (δ) in ppm | Description |

| ¹³C NMR | 172.8, 156.2, 136.4, 129.6 | Signals corresponding to carbonyl and aromatic carbons. |

| ¹³C NMR | 59.4, 53.3, 46.7, 41.2, 35.3 | Signals corresponding to aliphatic carbons in the diazepine (B8756704) ring and side chain. |

| ¹H NMR | 8.92 (br s, 1H) | Signal for an N-H proton. |

| ¹H NMR | 7.33–6.99 (m, 4H) | Signals for aromatic protons. |

| ¹H NMR | 5.15–2.30 (m) | Complex signals for aliphatic protons on the diazepine ring and substituents. |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass Spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of a compound's molecular weight. mdpi.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. mdpi.com For instance, the related compound 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane has a calculated exact mass of 270.04801 g/mol . smolecule.com

This technique is crucial for confirming that the desired product has been synthesized. The molecular ion peak ([M+H]⁺ or [M]⁺) in the mass spectrum corresponds to the molecular weight of the target compound. The fragmentation patterns observed in the spectrum can also provide valuable structural information, corroborating data from NMR spectroscopy. researchgate.net

Table 2: Mass Spectrometry Data for a this compound Derivative

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass ( g/mol ) |

| 1-(5-Bromopyrimidin-2-yl)-4-methyl-1,4-diazepane | C₁₀H₁₅BrN₄ | 271.16 | 270.04801 |

Data sourced from a commercial supplier entry for a closely related derivative. smolecule.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of bonds within functional groups.

For a this compound derivative, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (both aromatic and aliphatic), C=N and C=C bonds within the pyrimidine ring, and C-N bonds of the diazepine ring and its link to the pyrimidine. mdpi.com The absence of certain bands, such as an O-H or N-H stretch (if the diazepine nitrogen is fully substituted), can also be used to confirm the structure of a specific derivative.

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in Diazepine Derivatives Note: This table presents general ranges for functional groups expected in the target compound's derivatives.

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aliphatic Chains | C-H stretch | 3000 - 2850 |

| Imine/Aromatic | C=N / C=C stretch | 1680 - 1450 |

| Amine | C-N stretch | 1350 - 1000 |

| Bromoalkane | C-Br stretch | 690 - 550 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. In the context of synthesizing this compound derivatives, it is essential for both the purification of the final product from reaction byproducts and starting materials, and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. researchgate.net It is widely used in pharmaceutical analysis to determine the purity of synthesized compounds. For this compound derivatives, a reversed-phase HPLC method would typically be developed. The compound is dissolved in a suitable solvent and injected into the HPLC system. The retention time—the time it takes for the compound to pass through the column—is a characteristic property that can be used for identification. The purity is assessed by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. mdpi.com This hyphenated technique is exceptionally useful for analyzing complex mixtures, identifying unknown impurities, and confirming the molecular weight of the separated components. nih.gov In the analysis of this compound derivatives, LC-MS can be used to monitor the progress of a reaction, identify byproducts, and confirm the purity and identity of the final product in a single analysis. The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of each separated substance, allowing for their definitive identification. mdpi.com

Strategies for Enhancing Research Reproducibility and Reliability

The credibility of scientific findings hinges on the ability of independent researchers to reproduce the results. In the context of research on this compound, several strategies can be implemented to enhance the reproducibility and reliability of experimental data.

In Situ Spectroscopy for Real-time Reaction Monitoring

To improve the reproducibility of synthetic procedures for this compound, in situ spectroscopic techniques are powerful tools for real-time reaction monitoring. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. This provides a detailed kinetic and mechanistic understanding of the reaction, enabling precise control over reaction parameters and ensuring consistent product yields and purity. The data obtained from in situ monitoring can be crucial for optimizing reaction conditions and for the successful transfer of synthetic protocols between different laboratories.

Cross-Validation of Experimental Findings

Cross-validation is a critical practice to ensure the reliability of experimental findings. nih.gov This involves having experimental results independently verified by different researchers, preferably in different laboratories. nih.gov For the characterization of this compound, this could mean having analytical data, such as NMR spectra, mass spectrometry data, and X-ray crystallography results, confirmed by another laboratory. Similarly, biological activity data should be independently replicated to confirm the compound's efficacy and potency. Adopting an open-source approach to data and methodologies can facilitate this process, fostering collaboration and increasing confidence in the published results. nih.gov

Future Directions in the Academic Research of Bromopyrimidinyl-Diazepane Compounds

The future of academic research on bromopyrimidinyl-diazepane compounds, including this compound, is poised for exciting developments in both synthetic methodologies and computational approaches.

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1,4-diazepane cores exist, the exploration of novel synthetic pathways remains a key area of future research. nih.govscispace.com The development of more efficient, atom-economical, and environmentally friendly synthetic routes is a constant pursuit in organic chemistry. nih.gov For this compound, this could involve the use of novel catalytic systems, such as heteropolyacids, to improve reaction yields and reduce reaction times. nih.gov Furthermore, multicomponent reactions, which allow for the formation of complex molecules in a single step, could offer a streamlined approach to synthesizing a diverse library of bromopyrimidinyl-diazepane derivatives for biological screening. nih.gov The development of facile and efficient protocols for the synthesis of functionalized 1,4-benzodiazepine derivatives could also inspire new approaches for the synthesis of related diazepane compounds. mdpi.com

Advanced Computational Design and Screening

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For bromopyrimidinyl-diazepane compounds, advanced computational design and screening can accelerate the identification of new derivatives with enhanced biological activity or desired material properties. nih.gov Techniques such as molecular docking can be used to predict the binding affinity of these compounds to specific biological targets. nih.gov Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its interactions with its target. nih.gov These computational approaches, combined with medicinal chemistry insights, can guide the rational design of novel bromopyrimidinyl-diazepane derivatives with improved potency and selectivity, thereby streamlining the drug discovery process. rsc.org

Integration with Emerging Biological Research Platforms: A Frontier for this compound

The full potential of the chemical compound this compound in biomedical research is yet to be completely unlocked. A significant avenue for future exploration lies in its integration with emerging, sophisticated biological research platforms. These technologies, including organoid cultures, CRISPR-Cas9 gene editing, single-cell analysis, and advanced in vivo models, offer unprecedented opportunities to dissect the compound's mechanism of action, identify novel therapeutic applications, and understand its effects with cellular and organismal precision. To date, specific studies detailing the use of this compound within these advanced platforms are not yet available in publicly accessible scientific literature. However, the established capabilities of these technologies provide a clear roadmap for future research directions.

Organoid Cultures

Patient-derived organoids are three-dimensional, self-organizing structures grown in vitro that recapitulate the architecture and function of native tissues. The application of this compound to disease-specific organoid models, such as those derived from tumors, could provide significant insights into its efficacy and mechanism. For instance, in cancer research, tumor organoids can be used to screen for anti-cancer activity and to identify biomarkers of response. Future studies could involve treating a panel of patient-derived tumor organoids with this compound to assess its impact on cell viability, proliferation, and invasion.

CRISPR-Cas9 Gene Editing

The revolutionary CRISPR-Cas9 technology allows for precise editing of the genome. In the context of this compound, CRISPR-based screens could be a powerful tool for target identification and validation. A genome-wide CRISPR knockout screen in a relevant cell line treated with the compound could identify genes whose loss confers resistance or sensitivity. This would provide direct clues to the compound's molecular targets and downstream pathways. Furthermore, CRISPR could be used to introduce specific mutations to investigate how they alter the cellular response to the compound, thereby elucidating mechanisms of drug resistance.

Single-Cell Analysis

Single-cell sequencing technologies have transformed our understanding of cellular heterogeneity within tissues and tumors. Applying single-cell RNA sequencing (scRNA-seq) to cells or organoids treated with this compound would enable a high-resolution view of its effects. This approach could reveal which specific cell populations are most affected by the compound and characterize the transcriptional changes it induces at a single-cell level. Such detailed information is critical for understanding the nuances of its biological activity and for identifying potential off-target effects.

Advanced In Vivo Models

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for high-throughput screening and developmental toxicology studies due to its rapid external development and optical transparency. Future research could leverage the zebrafish model to investigate the in vivo effects of this compound in a whole-organism context. For example, screening the compound in zebrafish models of disease could rapidly provide data on its efficacy and potential toxicity. The transparency of zebrafish larvae allows for real-time imaging of biological processes, offering a dynamic view of the compound's impact on cellular and physiological events.

The integration of this compound with these cutting-edge research platforms promises to accelerate our understanding of its therapeutic potential. The data table below outlines potential research applications for this compound within these emerging platforms.

| Research Platform | Potential Application for this compound | Expected Outcomes |

| Organoid Cultures | Efficacy screening on patient-derived tumor organoids. | Identification of cancer types sensitive to the compound; understanding of inter-patient variability in response. |

| CRISPR-Cas9 | Genome-wide knockout screens in the presence of the compound. | Identification of molecular targets and resistance mechanisms. |

| Single-Cell Analysis | scRNA-seq of treated cells or organoids. | Characterization of cell-type specific responses and transcriptional signatures. |

| Zebrafish Models | High-throughput screening for efficacy and toxicity in disease models. | Rapid in vivo assessment of therapeutic potential and safety profile. |

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromopyrimidin-2-yl)-1,4-diazepane, and how can purity be optimized?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 1,4-diazepane. Key parameters include reaction temperature (80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios (1:1.2 pyrimidine:diazepane). Purity optimization involves post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer: Essential techniques include:

- NMR: NMR (DMSO-d6, δ 8.4 ppm for pyrimidine protons, δ 3.6–2.8 ppm for diazepane protons) and NMR (δ 158–162 ppm for pyrimidine carbons).

- HRMS: ESI+ mode to confirm molecular ion [M+H]+ (calculated m/z for CHBrN: 286.02).

- FT-IR: Peaks at ~1600 cm (C=N stretch) and ~750 cm (C-Br stretch). Cross-validate with elemental analysis (C, H, N ±0.3%) .

Q. How can reaction kinetics be studied for bromopyrimidine-diazepane coupling?

- Methodological Answer: Use pseudo-first-order kinetics by maintaining excess 1,4-diazepane. Monitor [5-bromo-2-chloropyrimidine] depletion via UV-Vis spectroscopy (λ = 265 nm) at fixed intervals. Calculate rate constants (k) under varying temperatures (Arrhenius plot for E) and solvents (polar aprotic vs. protic). Include controls for side reactions (e.g., hydrolysis of pyrimidine) .

Advanced Research Questions

Q. What experimental design strategies minimize byproducts during scale-up synthesis?

- Methodological Answer: Implement factorial design (e.g., 2 or Box-Behnken) to optimize variables: temperature (70–110°C), catalyst loading (e.g., KCO), and solvent polarity. For example, a 3-factor design could reduce byproduct formation (e.g., di-alkylated species) by identifying interactions between temperature and solvent choice. Use ANOVA to validate significant factors (p < 0.05) .

Q. How can computational modeling predict regioselectivity in subsequent derivatization reactions?

- Methodological Answer: Apply DFT calculations (B3LYP/6-31G*) to model electron density maps of the bromopyrimidine ring. Identify nucleophilic attack sites (C5 vs. C2) based on Fukui indices. Pair with molecular docking (AutoDock Vina) to simulate interactions with common reagents (e.g., Grignard agents). Validate predictions via experimental Suzuki-Miyaura coupling trials (e.g., C5 vs. C2 arylation yields) .

Q. What approaches resolve contradictions in catalytic activity data across different studies?

- Methodological Answer: Conduct meta-analysis of published kinetic data using standardized normalization (e.g., turnover frequency per active site). Control for variables:

Q. How can AI-driven reaction path search methods improve functionalization strategies?

- Methodological Answer: Integrate Monte Carlo tree search (MCTS) algorithms with quantum chemistry software (Gaussian 16) to explore reaction pathways. Train models on existing bromopyrimidine reaction datasets to prioritize low-energy intermediates. Validate top predictions via flow chemistry experiments (residence time < 5 min) and in situ IR monitoring. Iterate with feedback loops to refine activation energy thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.